Cas no 579511-01-6 (3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-carboxylicacid, 3'-hydroxy-, methyl ester
- Methyl 3’-Hydroxybiphenyl-4-carboxylate
- 3'-HYDROXYBIPHENYL-4-CARBOXYLIC ACID METHYL ESTER
- 3-Hydroxybiphenyl-4-Carboxylic Acid Methyl Ester
- methyl 4-(3-hydroxyphenyl)benzoate
- methyl 3'-hydroxybiphenyl-4-carboxylate
- Methyl 3'-hydroxy-[1,1'-biphenyl]-4-carboxylate
- [1,1'-Biphenyl]-4-carboxylic acid, 3'-hydroxy-, methyl ester
- Methyl 3-Hydroxybiphenyl-4-carboxylate
- LIQIQAWUDHGWSL-UHFFFAOYSA-N
- ZXBA000381
- 5894AJ
- Methyl3'-Hydroxybiphenyl-4-carboxylate
- SY029605
- M
- BB 0222631
- SCHEMBL4700092
- AKOS004114000
- methyl 3'-hydroxy[1,1'-biphenyl]-4-carboxylate
- CS-0315816
- J-012440
- DTXSID70404314
- A915290
- 579511-01-6
- AC2417
- Methyl 3 inverted exclamation mark -Hydroxybiphenyl-4-carboxylate
- MFCD06409247
- Methyl 4-(3-hydroxyphenyl)benzoate, 97%
- CS-11764
- 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester
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- MDL: MFCD06409247
- Inchi: 1S/C14H12O3/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9,15H,1H3
- InChI Key: LIQIQAWUDHGWSL-UHFFFAOYSA-N
- SMILES: O([H])C1=C([H])C([H])=C([H])C(=C1[H])C1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 228.07900
- Monoisotopic Mass: 228.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 3.1
Experimental Properties
- Melting Point: 153-157 °C (lit.)
- PSA: 46.53000
- LogP: 2.84580
3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H318-H335-H400
- Warning Statement: P261-P273-P280-P305+P351+P338
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 37/38-41-50/53
- Safety Instruction: S26; S36; S60; S61
-
Hazardous Material Identification:
- Risk Phrases:R37/38
3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB175473-250 mg |
3'-Hydroxybiphenyl-4-carboxylic acid methyl ester; . |
579511-01-6 | 250mg |
€178.60 | 2023-05-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18390-250mg |
Methyl 4-(3-hydroxyphenyl)benzoate |
579511-01-6 | 250mg |
¥779.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D694410-1g |
Methyl 3'-Hydroxybiphenyl-4-carboxylate |
579511-01-6 | >97% | 1g |
$165 | 2024-07-20 | |
Alichem | A019118151-5g |
Methyl 3'-Hydroxybiphenyl-4-carboxylate |
579511-01-6 | 95% | 5g |
$465.43 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 646504-1G |
3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester |
579511-01-6 | 97% | 1G |
1430.9 | 2021-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850920-1g |
Methyl 3’-Hydroxybiphenyl-4-carboxylate |
579511-01-6 | ≥97% | 1g |
1,161.00 | 2021-05-17 | |
eNovation Chemicals LLC | D694410-5g |
Methyl 3'-Hydroxybiphenyl-4-carboxylate |
579511-01-6 | >97% | 5g |
$495 | 2024-07-20 | |
Aaron | AR003SFO-5g |
Methyl 3'-hydroxybiphenyl-4-carboxylate |
579511-01-6 | 97% | 5g |
$574.00 | 2025-01-22 | |
Aaron | AR003SFO-1g |
Methyl 3'-hydroxybiphenyl-4-carboxylate |
579511-01-6 | 97% | 1g |
$177.00 | 2025-01-22 | |
Crysdot LLC | CD12059008-5g |
Methyl 3'-Hydroxybiphenyl-4-carboxylate |
579511-01-6 | 95+% | 5g |
$427 | 2024-07-24 |
3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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6. Back matter
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7. Book reviews
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Additional information on 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester
3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester: A Comprehensive Overview
3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester, also known by its CAS number 579511-01-6, is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of biphenyl, a class of compounds characterized by two phenyl rings connected by a single bond. The presence of a hydroxyl group at the 3' position and a methyl ester group at the 4 position introduces unique chemical properties that make this compound versatile for various applications.
The structure of 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester is notable for its aromaticity, which plays a crucial role in its electronic properties. The biphenyl system is known for its stability and ability to participate in π-π interactions, making it a valuable component in the design of functional materials. Recent studies have highlighted the potential of this compound in the development of advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The methyl ester group enhances solubility, which is advantageous for processing these materials into thin films.
In terms of synthesis, 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester can be prepared through various routes, including coupling reactions and esterification. One common method involves the Ullmann coupling reaction, which allows for the formation of the biphenyl linkage under mild conditions. The hydroxyl group can be introduced via hydroxylation reactions, while the esterification step typically involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
The chemical properties of 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester are heavily influenced by its functional groups. The hydroxyl group introduces hydrogen bonding capabilities, which can affect the compound's solubility and reactivity. The methyl ester group, on the other hand, provides a degree of lipophilicity that can be beneficial in certain applications. Recent research has focused on understanding how these functional groups influence the electronic and optical properties of the compound, particularly in relation to its potential use in optoelectronic devices.
One area where 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester has shown promise is in drug discovery. The biphenyl system is a common structural motif in many pharmaceutical agents due to its ability to interact with biological targets through π-π stacking and hydrogen bonding. The hydroxyl and ester groups can be further modified to enhance bioavailability and target specificity. For instance, recent studies have explored the use of this compound as a lead molecule in anti-cancer drug development, where it has demonstrated potential inhibitory activity against certain cancer cell lines.
In addition to its chemical applications, 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester has also found use in environmental science. Its ability to form stable complexes with metal ions makes it a candidate for use in water treatment technologies. For example, researchers have investigated its potential as an adsorbent for heavy metals such as lead and mercury. The hydroxyl group plays a key role in chelating these metals, while the biphenyl system provides structural stability to the resulting complexes.
The latest advancements in computational chemistry have provided new insights into the behavior of 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester. Using density functional theory (DFT) calculations, scientists have been able to model the electronic structure of this compound and predict its reactivity under various conditions. These studies have revealed that the compound exhibits strong electron-withdrawing effects due to its ester group, which can influence its participation in redox reactions.
In conclusion, 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester, with its unique combination of functional groups and aromatic system, continues to be a subject of intense research across multiple disciplines. Its versatility as a building block for advanced materials and pharmaceutical agents positions it as an important compound with wide-ranging applications. As research progresses, it is likely that new uses for this compound will emerge, further solidifying its importance in modern chemistry.
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